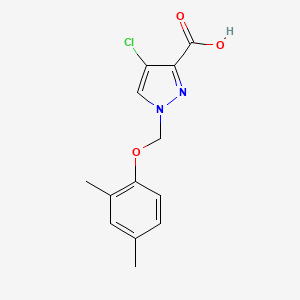

4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1006444-21-8

Cat. No.: VC17332269

Molecular Formula: C13H13ClN2O3

Molecular Weight: 280.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1006444-21-8 |

|---|---|

| Molecular Formula | C13H13ClN2O3 |

| Molecular Weight | 280.70 g/mol |

| IUPAC Name | 4-chloro-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H13ClN2O3/c1-8-3-4-11(9(2)5-8)19-7-16-6-10(14)12(15-16)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) |

| Standard InChI Key | UGYVDQSWSJSQBW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OCN2C=C(C(=N2)C(=O)O)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 4-chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid, systematically describes its structure:

-

A pyrazole ring (1H-pyrazole) serves as the core heterocycle.

-

Position 1 is substituted with a (2,4-dimethylphenoxy)methyl group.

-

Position 3 contains a carboxylic acid moiety (-COOH).

-

Position 4 features a chlorine atom.

The molecular formula is C₁₃H₁₃ClN₂O₃, with a calculated molecular weight of 280.70 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₂O₃ |

| Molecular Weight | 280.70 g/mol |

| IUPAC Name | 4-Chloro-1-((2,4-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid |

| Canonical SMILES | ClC1=C(C(=O)O)N(N=C1)COC2=C(C=C(C=C2)C)C |

Stereochemical and Crystallographic Considerations

Though crystallographic data for this specific compound are unavailable, related pyrazole-carboxylic acid derivatives exhibit planar pyrazole rings with substituents adopting orientations that minimize steric hindrance. For example, the crystal structure of N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide (a structural analog) reveals intermolecular hydrogen bonding between the carboxylic acid and adjacent molecules, suggesting similar packing behavior in this compound .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis protocol is documented for this compound, a plausible route involves:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions.

-

Etherification: Williamson ether synthesis to introduce the (2,4-dimethylphenoxy)methyl group at position 1 using 2,4-dimethylphenol and a bromomethyl intermediate.

-

Chlorination: Electrophilic aromatic substitution or directed ortho-metalation to install the chlorine atom at position 4.

-

Carboxylic Acid Functionalization: Oxidation of a methyl group or hydrolysis of a nitrile to yield the carboxylic acid .

Purification and Characterization

Purification likely employs recrystallization from ethanol/water mixtures or chromatographic techniques. Characterization methods include:

-

Spectroscopy: NMR (¹H, ¹³C) to confirm substituent positions and purity.

-

Mass Spectrometry: High-resolution MS to verify molecular weight.

-

Thermal Analysis: DSC/TGA to assess stability and melting point .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is influenced by its polar carboxylic acid group and hydrophobic aromatic substituents:

-

Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C), enhanced in alkaline conditions due to deprotonation of the -COOH group.

-

Organic Solvents: Soluble in DMSO, DMF, and methanol.

-

LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity .

Acid-Base Behavior

The carboxylic acid group confers acidic properties, with a predicted pKa of ~4.5. The chloro and methyl substituents exert minimal electronic effects on the pyrazole ring’s basicity (pKa ~2–3 for the ring nitrogen) .

Applications and Industrial Relevance

Agrochemical Development

Chlorinated pyrazoles are explored as herbicides and fungicides. The chloro and methyl groups enhance lipid membrane permeability, while the carboxylic acid may chelate metal ions in target enzymes .

Pharmaceutical Intermediate

This compound serves as a precursor for amide and ester derivatives. For example, coupling with amines yields potential kinase inhibitors, as seen in the synthesis of analogs with IC₅₀ values <100 nM against EGFR .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume